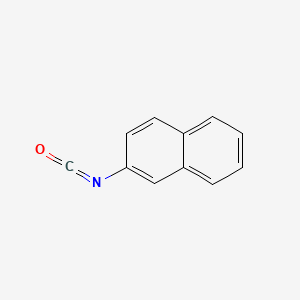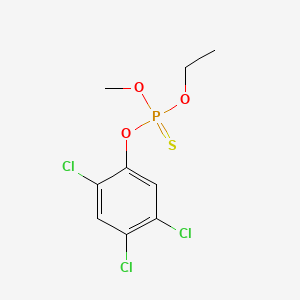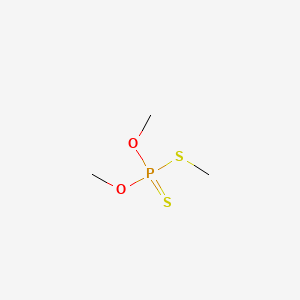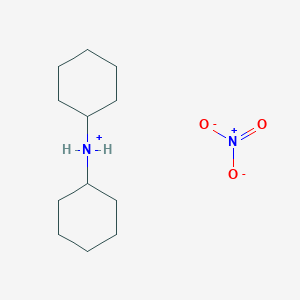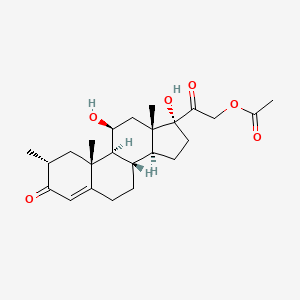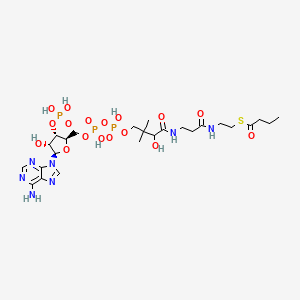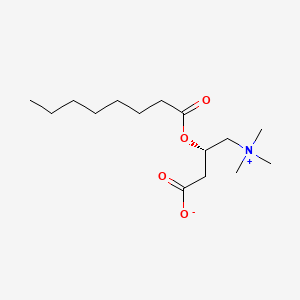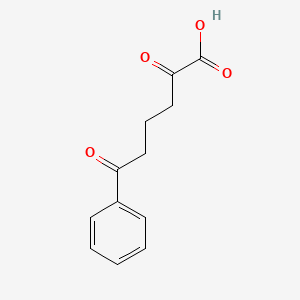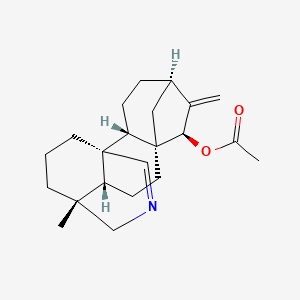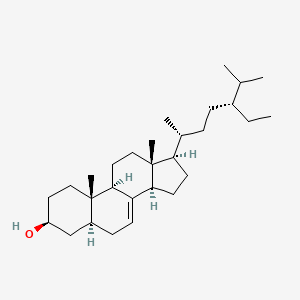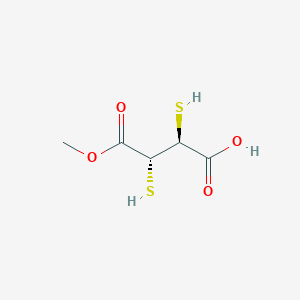
Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid is a chemical compound known for its unique structure and properties It is a derivative of butanedioic acid, featuring two mercapto groups and a monomethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid typically involves the esterification of 2,3-dimercaptobutanedioic acid with methanol. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Commonly used acids include sulfuric acid or hydrochloric acid as catalysts. The reaction mixture is refluxed to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto groups can be oxidized to form disulfides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The mercapto groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the mercapto groups.
Major Products Formed
Oxidation: Disulfides are formed as major products.
Reduction: The corresponding alcohol is produced.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a chelating agent. It can bind to heavy metals, making it useful in detoxification processes.
Medicine
In medicine, this compound is explored for its therapeutic potential in treating heavy metal poisoning. Its ability to form stable complexes with metals can help in their removal from the body.
Industry
Industrially, this compound is used in the production of various chemicals and materials. Its unique properties make it suitable for applications in material science and catalysis.
Mechanism of Action
The mechanism of action of Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid involves its ability to form strong chelates with metal ions. The mercapto groups interact with metal ions, forming stable complexes that can be excreted from the body. This chelation process is crucial in its application as a detoxifying agent.
Comparison with Similar Compounds
Similar Compounds
- Butanedioic acid, 2,3-dimercapto-, (2R,3S)-rel-
- Butanedioic acid, 2,3-dimercapto-, (R,S)-Isomer**
Comparison
Compared to other similar compounds, Rel-(2R,3S)-2,3-dimercapto-4-methoxy-4-oxobutanoic acid is unique due to its monomethyl ester group. This structural difference can influence its reactivity and binding affinity with metal ions, making it a more effective chelating agent in certain applications.
Properties
CAS No. |
73618-85-6 |
|---|---|
Molecular Formula |
C5H8O4S2 |
Molecular Weight |
196.2 g/mol |
IUPAC Name |
(2S,3R)-4-methoxy-4-oxo-2,3-bis(sulfanyl)butanoic acid |
InChI |
InChI=1S/C5H8O4S2/c1-9-5(8)3(11)2(10)4(6)7/h2-3,10-11H,1H3,(H,6,7)/t2-,3+/m1/s1 |
InChI Key |
GELAOSIUBCMYGY-GBXIJSLDSA-N |
SMILES |
COC(=O)C(C(C(=O)O)S)S |
Isomeric SMILES |
COC(=O)[C@H]([C@H](C(=O)O)S)S |
Canonical SMILES |
COC(=O)C(C(C(=O)O)S)S |
Synonyms |
dimercaptosuccinic acid monomethyl ester dimercaptosuccinic acid monomethyl ester, (R*,R*)-(+-)-isomer dimercaptosuccinic acid monomethyl ester, lead salt MoMe-DMSA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


